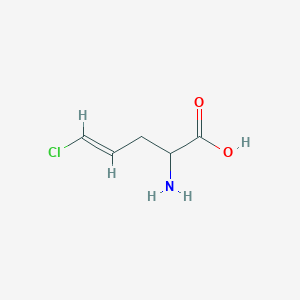

(E)-2-amino-5-chloropent-4-enoic acid

Description

(E)-2-Amino-5-chloropent-4-enoic acid (CAS: 2089474-97-3) is a chiral, non-proteinogenic amino acid derivative characterized by a pent-4-enoic acid backbone substituted with an amino group at C2 and a chlorine atom at C5. Its molecular formula is C₅H₈ClNO₂, with a molecular weight of 149.58 g/mol . Key features include:

- Stereochemistry: The (2R) configuration at the α-carbon and an (E)-geometry at the C4-C5 double bond .

- Physicochemical Properties: A calculated XlogP of -2, indicating high hydrophilicity, and a topological polar surface area of 63.3 Ų, reflecting strong hydrogen-bonding capacity (2 donors, 3 acceptors) .

- Structural Significance: The amino and carboxylic acid groups enable interactions with biological targets, such as enzymes or receptors, while the chlorine atom may influence electronic and steric properties .

Properties

CAS No. |

5452-26-6 |

|---|---|

Molecular Formula |

C5H8ClNO2 |

Molecular Weight |

149.57 g/mol |

IUPAC Name |

(E)-2-amino-5-chloropent-4-enoic acid |

InChI |

InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9)/b3-1+ |

InChI Key |

QAHGWXYRQRKWSN-HNQUOIGGSA-N |

SMILES |

C(C=CCl)C(C(=O)O)N |

Isomeric SMILES |

C(/C=C/Cl)C(C(=O)O)N |

Canonical SMILES |

C(C=CCl)C(C(=O)O)N |

Synonyms |

2-A-5-Cl-4-PA 2-amino-5-chloro-4-pentenoic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. One common method is the reaction of 2-amino-4-pentenoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of (E)-2-amino-5-chloropent-4-enoic acid may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Addition Reactions: The double bond in the pentenoic acid moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine group can yield amino derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

(E)-2-amino-5-chloropent-4-enoic acid is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug precursors, is ongoing.

Mechanism of Action

The mechanism by which (E)-2-amino-5-chloropent-4-enoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atom and the amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

(2R)-2-Amino-4-chloropent-4-enoic Acid (CAS: 2059909-95-2)

- Molecular Formula: C₅H₈ClNO₂ (identical to the target compound) .

- Key Difference : Chlorine is positioned at C4 instead of C5, altering steric and electronic effects. The double bond remains at C4-C5, but the shifted chlorine may disrupt binding interactions in biological systems .

- Biological Implications : Positional isomerism could lead to divergent enzyme inhibition profiles compared to the C5-chlorinated analog.

(S,E)-5-Chloro-2-isopropylpent-4-enoic Acid (CAS: 324519-66-6)

- Molecular Formula : C₈H₁₃ClO₂ .

- Key Differences: Substituents: An isopropyl group at C2 replaces the amino group, increasing hydrophobicity (predicted higher XlogP). Stereochemistry: (S)-configuration at C2 vs. (R) in the target compound .

2-Chloropent-4-enoic Acid

Physicochemical and Structural Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chlorine Position | Key Functional Groups | XlogP | Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| (E)-2-Amino-5-chloropent-4-enoic acid | C₅H₈ClNO₂ | 149.58 | C5 | Amino, Carboxylic Acid | -2 | 63.3 |

| (2R)-2-Amino-4-chloropent-4-enoic acid | C₅H₈ClNO₂ | 149.58 | C4 | Amino, Carboxylic Acid | N/A | ~63.3 (estimated) |

| (S,E)-5-Chloro-2-isopropylpent-4-enoic acid | C₈H₁₃ClO₂ | 176.64 | C5 | Isopropyl, Carboxylic Acid | ~1.5* | ~37.3 |

| 2-Chloropent-4-enoic acid | C₅H₇ClO₂ | 134.56 | C2 | Carboxylic Acid | ~0.8* | 37.3 |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.